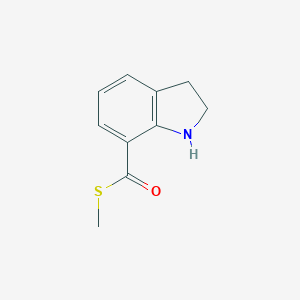

S-methyl indoline-7-carbothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-methyl indoline-7-carbothioate is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The indoline structure is characterized by a fused benzene and pyrrole ring system, which contributes to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-methyl indoline-7-carbothioate typically involves the following steps:

Starting Material: The synthesis begins with indoline, which is commercially available or can be synthesized from aniline derivatives.

Thioester Formation: The indoline is then reacted with a thioesterifying agent, such as methyl thioglycolate, under basic conditions to form the carbothioate group at the 7-position.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 2- and 3-positions. Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Chlorine, bromine, nitric acid, sulfuric acid as solvent.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated indolines, nitroindolines.

Aplicaciones Científicas De Investigación

S-methyl indoline-7-carbothioate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex indoline derivatives, which are valuable in the development of new materials and catalysts.

Biological Studies: Researchers use this compound to study the biological activity of indoline derivatives and their interactions with various biological targets.

Mecanismo De Acción

The mechanism of action of S-methyl indoline-7-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparación Con Compuestos Similares

Indoline-2,3-dione: Known for its use in the synthesis of dyes and pigments.

Indoline-5-sulfonic acid: Used in the development of pharmaceuticals and agrochemicals.

Indoline-7-carboxylic acid: A precursor for various bioactive compounds.

Uniqueness: S-methyl indoline-7-carbothioate is unique due to the presence of the carbothioate group at the 7-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Actividad Biológica

S-Methyl indoline-7-carbothioate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the indole family, which is known for its pharmacological properties. The synthesis typically involves the reaction of indoline derivatives with thioacetic acid or its derivatives, leading to the formation of carbothioate esters. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism involves the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Anti-inflammatory Activity of this compound

| Concentration (µM) | NO Inhibition (%) | IC50 (µM) |

|---|---|---|

| 5 | 25 | 15.2 |

| 10 | 45 | 10.3 |

| 20 | 70 | 5.8 |

Data indicates a dose-dependent inhibition of NO production.

2. Anticancer Activity

This compound has shown promising results in cancer cell lines, particularly in inhibiting the proliferation of breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound appears to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation |

| HCT-116 | 9.8 | ROS generation |

| A2780 | 15.0 | DNA intercalation |

The compound exhibits lower IC50 values compared to standard chemotherapeutics.

3. Neuroprotective Effects

In neurodegenerative disease models, this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cognitive function. The compound showed competitive inhibition with an IC50 value significantly lower than that of conventional AChE inhibitors.

Table 3: AChE Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| This compound | 29.4 |

| Donepezil | 32.1 |

This suggests potential as a therapeutic agent for Alzheimer's disease.

Case Study 1: Anti-inflammatory Mechanisms

A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in RAW264.7 macrophages. The results showed a significant reduction in NO production upon treatment with the compound, highlighting its potential for managing inflammatory diseases.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound against MCF-7 cells. The research indicated that treatment resulted in a marked decrease in cell viability and increased apoptosis markers, suggesting that this compound could be developed into an effective anticancer therapy.

Propiedades

IUPAC Name |

S-methyl 2,3-dihydro-1H-indole-7-carbothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEMZAGEPFHTPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)C1=CC=CC2=C1NCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561517 |

Source

|

| Record name | S-Methyl 2,3-dihydro-1H-indole-7-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115992-15-9 |

Source

|

| Record name | S-Methyl 2,3-dihydro-1H-indole-7-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.